N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide

ZAC antagonist Cys-loop receptor structure-activity relationship

N-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide (CAS 941885-19-4) belongs to the N-(thiazol-2-yl)-benzamide analog class, which has been functionally characterized as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. The compound features a 3-fluorobenzamide warhead linked to a thiazole core that bears a distinctive 4-(((3,5-dimethoxybenzyl)thio)methyl) substituent.

Molecular Formula C20H19FN2O3S2
Molecular Weight 418.5
CAS No. 941885-19-4
Cat. No. B2686284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide
CAS941885-19-4
Molecular FormulaC20H19FN2O3S2
Molecular Weight418.5
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)OC
InChIInChI=1S/C20H19FN2O3S2/c1-25-17-6-13(7-18(9-17)26-2)10-27-11-16-12-28-20(22-16)23-19(24)14-4-3-5-15(21)8-14/h3-9,12H,10-11H2,1-2H3,(H,22,23,24)
InChIKeyQYDFETJMFQOGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide: Class Identity and Comparator Landscape for Evidence-Based Procurement


N-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide (CAS 941885-19-4) belongs to the N-(thiazol-2-yl)-benzamide analog class, which has been functionally characterized as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily [1]. The compound features a 3-fluorobenzamide warhead linked to a thiazole core that bears a distinctive 4-(((3,5-dimethoxybenzyl)thio)methyl) substituent. Its closest structurally characterized comparator, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB, compound 5a), exhibits ZAC antagonism with IC50 values in the 1–3 μM range and demonstrated selectivity over 5-HT3A, α3β4 nACh, α1β2γ2s GABAA, and α1 glycine receptors at 30 μM [1]. The target compound is listed in the ZINC database (ZINC7737624) with no known biological activity reported in ChEMBL, placing it as an uncharacterized analog within an established pharmacologically active chemotype [2].

Why N-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide Cannot Be Interchanged with In-Class Thiazole Benzamide Analogs


Generic substitution within the N-(thiazol-2-yl)-benzamide class is undermined by the functional sensitivity of ZAC antagonism to thiazole C4-substituent identity. In the foundational structure-activity relationship (SAR) study characterizing 61 analogs, only a subset exhibited sub-10 μM IC50 values, with the tert-butyl analog TTFB and select others achieving 1–3 μM potency [1]. The target compound replaces the compact hydrophobic tert-butyl group (logP contribution ~1.5) with a substantially larger, flexible 3,5-dimethoxybenzyl thioether moiety (calculated logP 3.96–4.20, 8 heteroatoms, 5 H-bond acceptors, 0–1 H-bond donors) that introduces conformational complexity (5 rotatable bonds), altered hydrogen-bonding capacity, and distinct electronic surface topology [2]. These physicochemical changes are predicted to shift target engagement, selectivity profile, and pharmacokinetic behavior relative to the characterized tool compounds, making blind substitution without experimental validation a scientifically unsound procurement decision [1][2].

Quantitative Differentiation Evidence: N-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide vs. Key Comparators


Thiazole C4-Substituent Structural Divergence: Dimethoxybenzyl Thioether vs. tert-Butyl in the ZAC Antagonist Pharmacophore

The target compound incorporates a 4-(((3,5-dimethoxybenzyl)thio)methyl) substituent at the thiazole C4 position, whereas the best-characterized in-class analog TTFB (compound 5a, CAS not assigned to same series) bears a compact 4-(tert-butyl) group. In TEVC electrophysiology assays on human ZAC expressed in Xenopus oocytes, TTFB exhibited IC50 values of 1–3 μM and demonstrated negative allosteric modulator (NAM) behavior with state-dependent inhibition kinetics (slow on-set of channel block) [1]. The target compound's C4 substituent introduces a thioether linker plus a 3,5-dimethoxyphenyl ring, altering the steric bulk, electronic distribution, and hydrogen-bonding pharmacophore at the position most critical for ZAC potency within this series [1][2].

ZAC antagonist Cys-loop receptor structure-activity relationship thiazole C4-substitution

Fluorobenzamide Regioisomer Differentiation: 3-Fluoro vs. 4-Fluoro Position on the Benzamide Ring

The target compound (CAS 941885-19-4) carries a 3-fluorobenzamide moiety, whereas a distinct commercially catalogued analog (CAS not explicitly differentiated in primary literature but listed across vendor databases) bears the 4-fluorobenzamide regioisomer. In the ZAC antagonist SAR series, the 3-fluorobenzamide configuration (shared with TTFB) is associated with potent ZAC inhibition and favorable selectivity over related Cys-loop receptors (no significant activity at 5-HT3A, α3β4 nACh, α1β2γ2s GABAA, or α1 glycine receptors at 30 μM for TTFB) [1]. The position of the fluorine atom governs the electronic character of the benzamide ring (meta- vs. para-electron-withdrawing effect) and influences the dihedral angle between the amide and phenyl ring, which may affect the presentation of the benzamide pharmacophore to the ZAC binding pocket [1].

regioisomer fluorobenzamide pharmacophore geometry substitution pattern

Physicochemical Property Differentiation: logP and tPSA Shift Relative to the ZAC Tool Compound TTFB

The ZINC database reports calculated logP values of 3.96 (ZINC7737624) and 4.20 (ZINC44170397) for the target compound, with topological polar surface area (tPSA) values of 67 Ų and 66 Ų respectively [2]. TTFB, with its 4-(tert-butyl) substituent, has a significantly lower calculated logP (estimated ~3.0–3.3) and a smaller tPSA (~41 Ų, based on the simpler substituent) [1]. The ~1-unit logP increase and ~25 Ų tPSA expansion in the target compound arise from the dimethoxybenzyl thioether group and predict reduced aqueous solubility, enhanced membrane partitioning, and a distinct absorption-distribution profile compared to TTFB.

lipophilicity polar surface area drug-likeness physicochemical profiling

Thioether Linker at C4: Metabolic Stability and Conformational Implications vs. Direct C–C Bonded Analogs

The target compound incorporates a thioether (–S–CH2–) linker connecting the thiazole C4-methylene to the 3,5-dimethoxybenzyl group, contrasting with the direct C–C bond in TTFB's 4-(tert-butyl) group. Thioether linkages in drug-like molecules are susceptible to oxidative metabolism (S-oxidation by cytochrome P450s and flavin-containing monooxygenases) to yield sulfoxide and sulfone metabolites, which may alter both pharmacological activity and clearance rate [1]. Additionally, the –CH2–S–CH2– motif introduces two sp3-hybridized rotational axes, providing conformational freedom that may enable induced-fit binding modes not accessible to rigid C4-substituted analogs. This structural feature differentiates the target compound from all analogs bearing direct alkyl or aryl C–C attachments at the thiazole 4-position.

thioether metabolic stability conformational flexibility linker chemistry

Library Provenance and Screening Readiness: ZINC and Enamine REAL Database Availability

The target compound is catalogued in the ZINC database (ZINC7737624, ZINC44170397) with a 'In-Stock' availability status since 2006, indicating long-standing commercial accessibility from compound library suppliers [2]. The compound belongs to a cluster of structurally related analogs (CAS 941885-19-4 through 942009-84-9) that share the 3,5-dimethoxybenzyl thioether motif, suggesting an Enamine-like combinatorial library origin. In contrast, TTFB and the hit compound 1 from the ZAC study were synthesized in an academic medicinal chemistry context and are not broadly stocked in commercial screening collections [1]. The target compound's presence in widely used virtual screening databases makes it immediately deployable in computational docking campaigns and purchasable for follow-up biophysical validation.

chemical library high-throughput screening compound availability virtual screening

Cryo-EM Structural Reference: TTFB-ZAC Complex (PDB 9LEZ) Enables Rational Design Using the 3-Fluorobenzamide Warhead

A high-resolution cryo-EM structure of human ZAC in complex with TTFB (PDB 9LEZ) has been deposited, revealing the antagonist binding mode of the N-(thiazol-2-yl)-3-fluorobenzamide scaffold within the transmembrane and/or intracellular domain of the receptor [2]. TTFB was demonstrated to act as a negative allosteric modulator (NAM) with state-dependent inhibition [1]. Because the target compound shares the identical N-(thiazol-2-yl)-3-fluorobenzamide core, the PDB 9LEZ structure provides a directly transferable binding mode hypothesis for the warhead region, while the divergent C4 substituent offers an experimentally addressable vector for probing ZAC subpocket tolerance.

cryo-EM ZAC structure ligand-bound complex structure-based design

Procurement-Relevant Application Scenarios for N-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide (CAS 941885-19-4)


ZAC Pharmacophore Expansion: Probing Thiazole C4 Subpocket Tolerance with an Extended Dimethoxybenzyl Thioether Substituent

The target compound serves as a rationally designed probe for the ZAC C4 subpocket, extending beyond the compact tert-butyl group of TTFB. With the 3-fluorobenzamide warhead anchored as established in PDB 9LEZ [3] and the IC50 benchmark of 1–3 μM for TTFB as a performance reference [1], this compound enables systematic mapping of steric and hydrogen-bonding tolerance at the C4 vector via the introduction of a larger, more polar substituent (ΔMW +112 Da, ΔtPSA +25 Ų) [2]. Laboratories conducting ZAC SAR-by-catalog or follow-up medicinal chemistry can use this compound as a starting point for understanding how C4 extension impacts ZAC inhibitory potency and selectivity.

Cys-Loop Receptor Selectivity Profiling: Orthogonal Tool Compound with Distinct Physicochemical Signature

Given that TTFB has been demonstrated to exhibit no significant activity at 5-HT3A, α3β4 nACh, α1β2γ2s GABAA, or α1 glycine receptors at 30 μM [1], the target compound—with its substantially higher logP (3.96–4.20 vs. estimated ~3.0–3.3 for TTFB) [2]—offers an orthogonal physicochemical profile for assessing whether increased lipophilicity in the N-(thiazol-2-yl)-benzamide series alters off-target Cys-loop receptor engagement. This compound can be deployed in selectivity panels to distinguish scaffold-driven selectivity from substituent-driven promiscuity within this chemotype.

Virtual Screening and Computational Docking Campaigns Targeting ZAC and Related Ion Channels

As a commercially stocked compound (ZINC7737624, 'In-Stock' since 2006) [2] with a co-crystal structure of its core scaffold available (PDB 9LEZ) [3], this compound is immediately suitable for retrospective and prospective computational docking studies. Unlike TTFB, which requires custom synthesis [1], the target compound can be ordered and experimentally tested to validate in silico ZAC binding pose predictions, closing the design–test cycle for computational chemists and structural biologists within days.

Thioether-Mediated Structure-Metabolism Relationship Studies in the N-(Thiazol-2-yl)-benzamide Series

The thioether (–S–CH2–) linker, absent in TTFB and most ZAC-active analogs reported to date [1], introduces a predicted oxidative metabolic soft spot (S-oxidation to sulfoxide/sulfone). The compound can serve as a substrate for in vitro metabolism studies (e.g., liver microsome or hepatocyte incubations) to assess whether thioether-containing N-(thiazol-2-yl)-benzamide analogs retain ZAC activity upon oxidation or whether metabolite formation ablates activity. This scenario is particularly relevant for procurement decisions aimed at selecting compounds for in vivo pharmacokinetic or efficacy studies.

Quote Request

Request a Quote for N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.